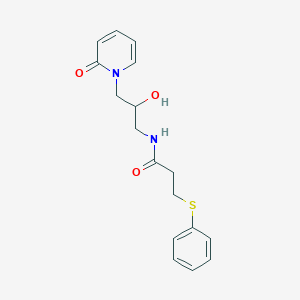

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.42 g/mol

- IUPAC Name : N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide

The compound features a hydroxyl group, a pyridine derivative, and a phenylthio group, which contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein interactions. Preliminary studies indicate that it may modulate the activity of proteins involved in signaling pathways, particularly those associated with Gsα proteins.

Key Mechanisms:

- Inhibition of Gsα Proteins : The compound has shown the ability to selectively inhibit constitutively active mutant forms of Gsα proteins, which are implicated in various endocrine disorders.

- Reduction of cAMP Levels : By targeting mutant Gsα alleles, such as Gs-R201H, the compound effectively lowers elevated cyclic adenosine monophosphate (cAMP) levels in affected cells, which could lead to therapeutic benefits in conditions like McCune-Albright Syndrome.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects on certain cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in cancer cells by disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10 | Disruption of mitochondrial function |

Targeting Mutant Gsα Proteins

A study focused on the interaction between this compound and mutant Gsα proteins highlighted its specificity in binding to these aberrant proteins without affecting normal cellular functions. This selectivity is crucial for developing targeted therapies with minimal side effects.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Key Intermediates : Starting materials are selected based on desired functional groups.

- Formation of the Amide Bond : The final step involves coupling the pyridine derivative with the phenylthio group under controlled conditions to achieve high yield and purity.

Propiedades

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-23-15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQFZCFPIVXXMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(CN2C=CC=CC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.